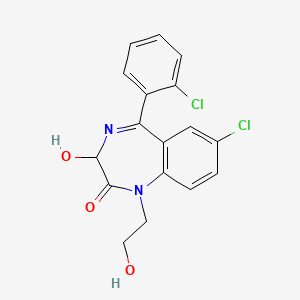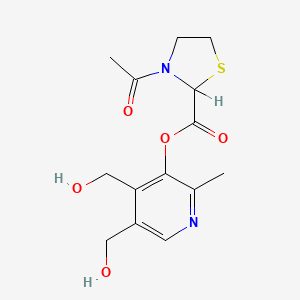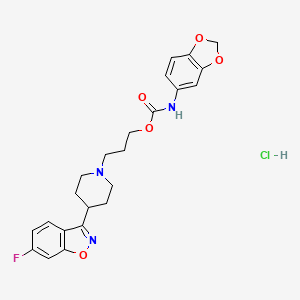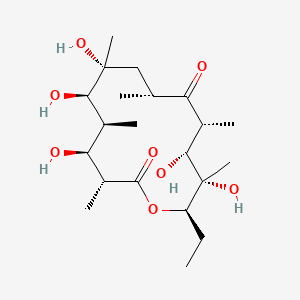![molecular formula C22H29ClN4O2 B1226041 1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)
1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea is a member of piperazines.
Aplicaciones Científicas De Investigación
Biotransformation and Metabolism
- Research by Sturm & Zech (1984) focused on the biotransformation of urapidil, a drug closely related to the compound . They identified various metabolites in different species, indicating the compound's metabolic pathways and transformation products in biological systems (Sturm & Zech, 1984).
Pharmacological Actions
- Millan et al. (1997) studied the effects of similar compounds on serotonin receptors. They found that certain receptor agonists and antagonists, structurally related to the compound, influenced physiological responses in rats (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Antiallergic and Analgesic Activities
- Bosc & Jarry (1999) synthesized compounds with a structure similar to the compound and evaluated them for antiallergic and analgesic activities. This study highlights the potential therapeutic applications of such compounds (Bosc & Jarry, 1999).
Nonlinear Optical Material Properties
- Crasta, Ravindrachary, Bhajantri, & Gonsalves (2004) investigated 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a compound structurally related to the one , for its nonlinear optical properties. This research suggests potential applications in materials science (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Synthesis Techniques
- Li et al. (2012) developed a novel synthesis technique for Urapidil, which shares a structural similarity with the compound. This research provides insights into efficient manufacturing processes for such compounds (Li, Zhang, Ma, Panpan, & Menghong, 2012).
Chemical Modification and Activity
- Nie et al. (2020) worked on chemical modification and the analgesic activity of a related urea-based TRPV1 antagonist. This study contributes to the understanding of structural modification and its impact on pharmacological properties (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Propiedades
Fórmula molecular |
C22H29ClN4O2 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
1-[3-[4-(2-chloro-5-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C22H29ClN4O2/c1-17-4-6-18(7-5-17)25-22(28)24-10-3-11-26-12-14-27(15-13-26)21-16-19(29-2)8-9-20(21)23/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,28) |
Clave InChI |
FXEQPMSYJAWBQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=C(C=CC(=C3)OC)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=C(C=CC(=C3)OC)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide](/img/structure/B1225958.png)
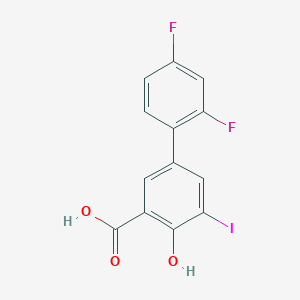
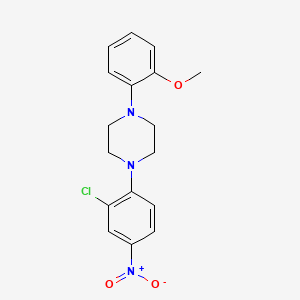
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)



